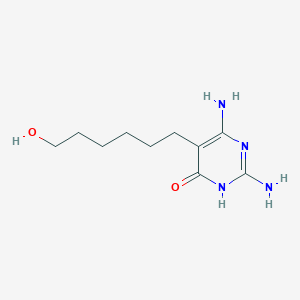
2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one is a pyrimidine derivative with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with amino groups at positions 2 and 6, and a hydroxyhexyl group at position 5.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the amino and hydroxyhexyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
化学反応の分析
Types of Reactions
2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one can undergo several types of chemical reactions, including:
Oxidation: The hydroxyhexyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines.
Substitution: The amino and hydroxyhexyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyhexyl group may yield hexyl ketones, while reduction of the amino groups may produce primary amines.
科学的研究の応用
2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,4-Diamino-6-hydroxypyrimidine: A similar pyrimidine derivative with amino groups at positions 2 and 4 and a hydroxyl group at position 6.
2,5,6-Triaminopyrimidin-4-ol: Another pyrimidine derivative with three amino groups and a hydroxyl group.
Uniqueness
2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyhexyl group provides additional functionality, making it versatile for various applications.
特性
CAS番号 |
647831-42-3 |
|---|---|
分子式 |
C10H18N4O2 |
分子量 |
226.28 g/mol |
IUPAC名 |
2,4-diamino-5-(6-hydroxyhexyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H18N4O2/c11-8-7(5-3-1-2-4-6-15)9(16)14-10(12)13-8/h15H,1-6H2,(H5,11,12,13,14,16) |
InChIキー |
PCVDKHTWWIXXCP-UHFFFAOYSA-N |
正規SMILES |
C(CCCO)CCC1=C(N=C(NC1=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


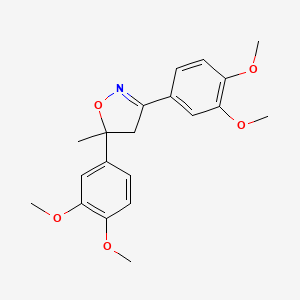
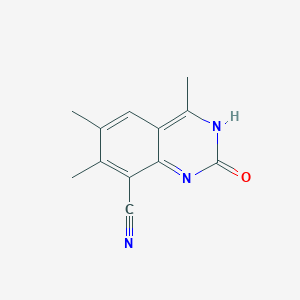
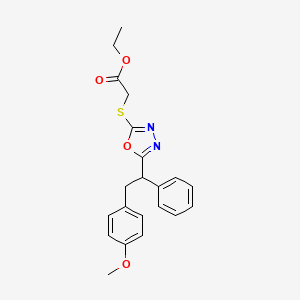
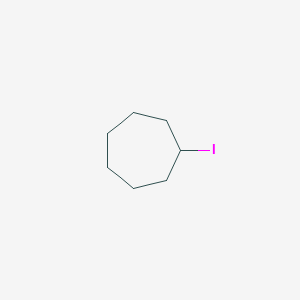
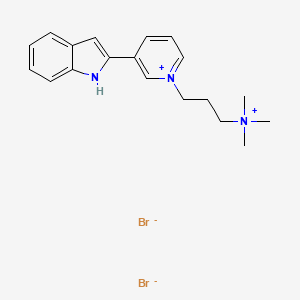
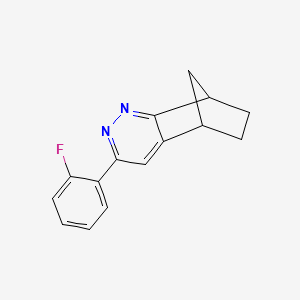

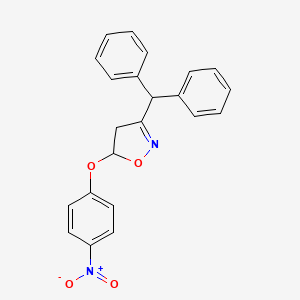
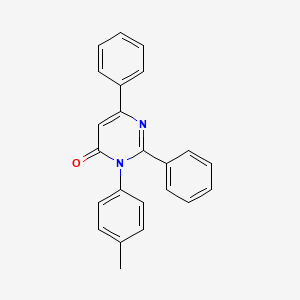
![3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917982.png)
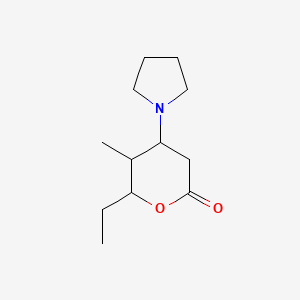
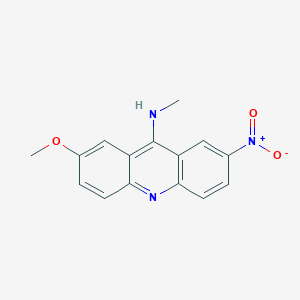

![Cyclooct[a]indolizine-6-carbonitrile, 7,8,9,10,11,12-hexahydro-](/img/structure/B12918013.png)
